3-Pyridinecarboxaldehyde

Descripción

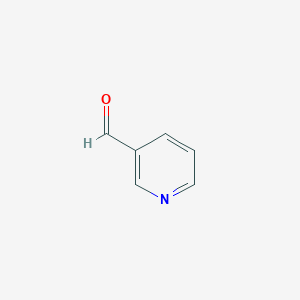

Structure

3D Structure

Propiedades

IUPAC Name |

pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c8-5-6-2-1-3-7-4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZUKDFHGGYHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022044 | |

| Record name | 3-Pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; mp = 8 deg C; [Alfa Aesar MSDS] | |

| Record name | 3-Pyridinecarboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.56 [mmHg] | |

| Record name | 3-Pyridinecarboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

500-22-1 | |

| Record name | 3-Pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicotinaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/840R4IDQ1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridinecarboxaldehyde, also known as nicotinaldehyde, is an organic compound with the chemical formula C₆H₅NO.[1] It is a significant intermediate in the synthesis of a wide array of compounds, particularly in the pharmaceutical and agrochemical industries.[2] This document provides an in-depth overview of its chemical and physical properties, synthesis methodologies, key applications, and safety and handling protocols.

Chemical and Physical Properties

This compound is a colorless to pale yellow or brown-yellow liquid.[3][4] It is an aromatic compound containing a pyridine (B92270) ring substituted with a carboxaldehyde group at the 3-position.[5] The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 500-22-1[6][7] |

| Molecular Formula | C₆H₅NO[6][7] |

| Molecular Weight | 107.11 g/mol [6][7][8] |

| Appearance | Colorless to pale yellow or transparent brown-yellow liquid[3][4] |

| Melting Point | 8 °C[3][5] |

| Boiling Point | 209-210 °C at 760 mmHg (est.); 78-81 °C at 10 mmHg[4][5] |

| Density | 1.141 g/mL at 20 °C[3][5][8] |

| Refractive Index | 1.549 at 20 °C[5][8] |

| Flash Point | 60 °C (140 °F)[4][5] |

| Water Solubility | Miscible[5] |

| pKa | 3.43±0.10 (Predicted)[5] |

| LogP | 0.290[5] |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. Two common approaches are detailed below.

Experimental Protocol 1: From 3-Methylpyridine (B133936)

One industrial method involves the chlorination and subsequent catalytic hydrolysis of 3-methylpyridine.[3]

Step 1: Chlorination

-

Add 100 g of 3-methylpyridine to a four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and gas inlet tube.

-

Slowly heat the stirred reaction mixture to 137°C.

-

Introduce chlorine gas at a rate of 150 mL/min, maintaining the reaction temperature between 137°C and 142°C.

-

Monitor the reaction progress using gas chromatography. The reaction is complete when the concentration of the intermediate, 3-chloromethylpyridine, is less than 0.2%.

-

Cool the reaction mixture to obtain the chlorinated product.

Step 2: Hydrolysis

-

Transfer 154 g of the chlorination reaction liquid, 616 g of water, and 85.4 g of calcium carbonate into an autoclave.

-

Seal the autoclave and replace the internal atmosphere with nitrogen.

-

Heat the stirred mixture to 115°C and maintain this temperature for approximately 8 hours, or until the pressure no longer increases. The pressure should not exceed 1 MPa.

-

Upon completion, the resulting product is this compound with a purity of around 99.3%.[3]

Experimental Protocol 2: From 3-Cyanopyridine

Another method involves the hydrogenation of 3-cyanopyridine.[6]

-

Dissolve 93g of 3-methylpyridine in 1L of acetic acid to create a 10% solution and place it in a 2L autoclave.

-

Add 25g of a palladium/carbon catalyst and 9g of 68% concentrated nitric acid to the autoclave.

-

Seal the reactor and replace the air with oxygen.

-

Under 1 atm of oxygen pressure, raise the temperature to 100°C and maintain it for 2 hours.

-

Cool the reactor to room temperature and remove the acetic acid under negative pressure.

-

Add 200ml of water and 100ml of ethyl acetate (B1210297) to the residue, stir for 30 minutes, and then filter any insoluble matter.

-

Separate the filtrate layers. The upper organic layer contains the product.

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis and holds significant importance in the pharmaceutical and agrochemical industries.[2]

-

Pharmaceutical Intermediate : It is a crucial starting material for the synthesis of various drugs. For instance, it is used in coupling reactions to synthesize novel dual inhibitors of thromboxane (B8750289) A2 synthase and 5-lipoxygenase.[5] Research has also focused on its role in developing new anti-inflammatory and anti-cancer agents.[2]

-

Agrochemical Intermediate : In the agrochemical sector, it is instrumental in synthesizing various pesticides and herbicides, contributing to crop protection and improved agricultural yields.[2]

-

Chemical Synthesis : Its reactivity with amines, alcohols, and hydrazines allows for the creation of diverse heterocyclic compounds and Schiff base ligands with specific applications.[2][3]

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed.[9] It can cause skin irritation, serious eye damage, and may cause respiratory irritation and allergic skin reactions.[9]

-

Handling : Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and protective clothing.[9][10][11] Keep away from heat, sparks, open flames, and other ignition sources.[9] Ground and bond containers when transferring material.[12]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances and direct sunlight.[12] Recommended storage temperature is between 2-8°C.[5][8] The compound is sensitive to air and light.[10]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes.[9] If on skin, rinse with water and remove contaminated clothing.[9] If inhaled, move the person to fresh air.[9] If swallowed, rinse mouth and seek immediate medical attention.[9]

-

Fire Fighting : Use water spray, dry powder, foam, or carbon dioxide as extinguishing media.[9][12] Firefighters should wear self-contained breathing apparatus and full protective gear.[12]

Conclusion

This compound (CAS No. 500-22-1) is a pivotal chemical intermediate with a well-established role in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity and well-understood properties make it an essential tool for researchers and professionals in drug development and chemical synthesis. Proper adherence to safety and handling protocols is crucial when working with this compound.

References

- 1. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. This compound (3pa) Online | this compound (3pa) Manufacturer and Suppliers [scimplify.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-pyridine carboxaldehyde, 500-22-1 [thegoodscentscompany.com]

- 5. This compound | 500-22-1 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound 0.98 Nicotinaldehyde [sigmaaldrich.com]

- 9. lobachemie.com [lobachemie.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. capotchem.com [capotchem.com]

- 12. This compound(500-22-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

3-Pyridinecarboxaldehyde structural formula and IUPAC name

An In-depth Technical Guide to 3-Pyridinecarboxaldehyde

Overview

This compound, also known by its common name nicotinaldehyde, is an organic compound belonging to the class of pyridine (B92270) carboxaldehydes.[1] It consists of a pyridine ring substituted with a formyl (aldehyde) group at the 3-position.[1][2] This compound is a vital chemical intermediate and a versatile building block in the synthesis of a wide array of products, particularly in the pharmaceutical and agrochemical industries.[3] Its significance stems from the reactivity of the aldehyde group, which allows for diverse chemical transformations, making it a key starting material for complex molecules.[4] It is recognized as a clear yellow to light brown liquid and is a known component of tobacco smoke.[1][5]

Structural Formula and IUPAC Name

The definitive identification of this compound is based on its structure and systematic nomenclature.

-

Structural Formula: C₆H₅NO

-

InChI Key: QJZUKDFHGGYHMC-UHFFFAOYSA-N[6]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. The data below is compiled from various sources for researchers.

| Property | Value | Reference(s) |

| CAS Number | 500-22-1 | [6] |

| Molecular Formula | C₆H₅NO | [6][8] |

| Molecular Weight | 107.11 g/mol | [8] |

| Appearance | Clear yellow to light brown liquid | [1][3][9] |

| Melting Point | 7-8 °C (45 °F; 280 K) | [5][7] |

| Boiling Point | 78-81 °C at 10 mmHg209-210 °C at 760 mmHg (est.) | [1][5] |

| Density | 1.141 g/mL at 20 °C | [1][5] |

| Refractive Index (n20/D) | 1.549 | [1] |

| Vapor Pressure | 0.3 hPa at 20 °C | [1][10] |

| Flash Point | 60 °C (140 °F) - closed cup | [9] |

| Solubility | Miscible in water | [3][10] |

| Storage Temperature | 2-8°C, protect from air and light | [1][2] |

Synthesis and Manufacturing

This compound can be synthesized through several routes, often starting from readily available pyridine derivatives like 3-methylpyridine (B133936) or 3-cyanopyridine.

Logical Workflow for Synthesis from 3-Methylpyridine

Caption: Synthesis workflow from 3-methylpyridine.

Experimental Protocol: Synthesis via Chlorination and Hydrolysis of 3-Methylpyridine

This method provides a high yield of this compound.[5]

Objective: To synthesize this compound from 3-methylpyridine with high purity and yield.

Materials:

-

3-methylpyridine (100 g)

-

Chlorine gas

-

Water (616 g)

-

Calcium carbonate (85.4 g)

-

Four-necked flask with mechanical stirrer, condenser, thermometer, and gas inlet tube

-

Autoclave

-

Nitrogen gas

Procedure:

-

Chlorination:

-

Charge the four-necked flask with 100 g of 3-methylpyridine.

-

Begin stirring and slowly heat the flask to 137°C.

-

Introduce chlorine gas at a rate of approximately 150 mL/min, maintaining the reaction temperature between 137°C and 142°C.

-

Monitor the reaction's progress using gas chromatography.

-

Stop the chlorine flow when the concentration of the intermediate 3-chloromethylpyridine is below 0.2%.

-

Cool the mixture to obtain the chlorination reaction liquid (approx. 154 g), which primarily contains 3-(dichloromethyl)pyridine. The yield at this stage is approximately 98%.[5]

-

-

Hydrolysis:

-

Add the 154 g of the chlorination liquid, 616 g of water, and 85.4 g of calcium carbonate to an autoclave.

-

Seal the autoclave and purge it with nitrogen gas.

-

Begin stirring and slowly heat the mixture to 115°C.

-

Maintain the reaction at this temperature for about 8 hours, or until the pressure inside the autoclave no longer increases, indicating the completion of the reaction.[5]

-

Results:

-

Under these optimized conditions, the final yield of this compound can reach up to 96% (based on the initial 3-methylpyridine), with a purity of approximately 99.3%.[5]

Applications in Research and Drug Development

This compound is a cornerstone intermediate in multiple sectors due to its versatile reactivity.[3]

Role as a Versatile Chemical Building Block

Caption: Role as a central precursor in diverse chemical industries.

-

Pharmaceuticals: It is a critical intermediate for synthesizing active pharmaceutical ingredients (APIs).[3] It has been utilized in the development of novel anti-inflammatory and anti-cancer drugs.[4] It is also a precursor in the synthesis of milameline (CI-979), a muscarinic receptor agonist investigated for its cognitive-activating properties in conditions like Alzheimer's disease.[9]

-

Agrochemicals: In agriculture, it is an essential precursor for manufacturing various pesticides and herbicides.[3] A notable application is its role as a key intermediate in the synthesis of the insecticide Pymetrozine.[3][10]

-

Organic and Materials Synthesis: Beyond specific industries, it is widely used in organic synthesis to create Schiff bases, ligands for catalysis, and various heterocyclic compounds.[3][5] Its reactivity with amines, alcohols, and hydrazines makes it highly valuable for producing a range of fine chemicals.

Spectral Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

| Spectroscopy Type | Key Data / Peaks | Reference(s) |

| ¹H NMR | The proton NMR spectrum shows characteristic shifts for the aromatic protons on the pyridine ring and the aldehyde proton. In CDCl₃ (89.56 MHz), approximate shifts are: δ 10.15 ppm (s, 1H, -CHO), δ 9.11 ppm (d, 1H), δ 8.87 ppm (d, 1H), δ 8.20 ppm (d, 1H), δ 7.53 ppm (dd, 1H). In DMSO (300 MHz), shifts include δ 10.14 ppm (-CHO). | [11] |

| IR Spectrum | The infrared spectrum displays characteristic absorption bands. Key peaks would include a strong C=O stretching vibration for the aldehyde group (typically ~1700 cm⁻¹), C-H stretching for the aldehyde proton (~2820 and 2720 cm⁻¹), and vibrations associated with the aromatic pyridine ring. | [12] |

| Mass Spectrum | The mass spectrum (electron ionization) provides information on the molecular weight and fragmentation pattern, confirming the compound's structure. | [12] |

Safety and Handling

Proper handling of this compound is crucial due to its hazardous properties.

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long-lasting effects).[7]

-

Signal Word: Warning

-

Precautions for Safe Handling:

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[13]

-

Skin Contact: Remove contaminated clothing immediately and rinse the skin with plenty of water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

-

References

- 1. This compound | 500-22-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound (3pa) Online | this compound (3pa) Manufacturer and Suppliers [scimplify.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. This compound [webbook.nist.gov]

- 7. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 8. scbt.com [scbt.com]

- 9. 3-pyridine carboxaldehyde, 500-22-1 [thegoodscentscompany.com]

- 10. echemi.com [echemi.com]

- 11. This compound (500-22-1) 1H NMR spectrum [chemicalbook.com]

- 12. This compound [webbook.nist.gov]

- 13. lobachemie.com [lobachemie.com]

Spectroscopic Profile of 3-Pyridinecarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Pyridinecarboxaldehyde (CAS No: 500-22-1), a key building block in pharmaceutical and chemical synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in search results |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Note: While search results confirm the existence of ¹H and ¹³C NMR spectra for this compound, specific peak assignments and coupling constants were not available in the provided snippets. Researchers should refer to dedicated spectral databases for detailed information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented is from the Coblentz Society's evaluated infrared reference spectra collection.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~1590, ~1470, ~1430 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1200-1000 | Medium | In-plane C-H bending (pyridine ring) |

| Below 900 | Medium-Strong | Out-of-plane C-H bending (pyridine ring) |

Mass Spectrometry (MS)

Mass spectrometry data, specifically from electron ionization (EI), is available for this compound.[1][2][3][4]

| m/z | Relative Intensity | Assignment |

| 107 | High | [M]⁺ (Molecular ion) |

| 106 | High | [M-H]⁺ |

| 78 | Medium | [M-CHO]⁺ |

| 51 | Medium | [C₄H₃]⁺ fragment |

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[5][6] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[5][7][8]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[6]

-

Filter the solution through a small cotton plug in a Pasteur pipette to remove any particulate matter.[9]

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[6]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[6]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[6] This process minimizes peak broadening.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[6]

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the spectrum. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the peak multiplicities and coupling constants to elucidate the spin-spin coupling network.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology (for a liquid sample using Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

As this compound is a liquid at room temperature, minimal sample preparation is required for ATR-FTIR.[10]

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Place a small drop of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum. The instrument will pass an infrared beam through the crystal, which will be in contact with the sample.[11]

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments using Electron Ionization (EI).

Methodology:

-

Sample Preparation and Introduction:

-

For a volatile liquid like this compound, direct infusion or injection into the mass spectrometer via a gas chromatograph (GC-MS) is a common method.[12]

-

If using GC-MS, dissolve a small amount of the sample in a suitable volatile solvent.

-

-

Instrument Setup and Data Acquisition:

-

Tune and calibrate the mass spectrometer using a known standard.[13]

-

Set the ionization mode to Electron Ionization (EI).

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[13]

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[14]

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.[14]

-

Analyze the fragmentation pattern to gain structural information. The base peak, the most intense peak in the spectrum, corresponds to the most stable fragment ion.[14]

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical sample.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 9. youtube.com [youtube.com]

- 10. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. emeraldcloudlab.com [emeraldcloudlab.com]

- 12. organomation.com [organomation.com]

- 13. uknml.com [uknml.com]

- 14. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinaldehyde, also known as 3-pyridinecarboxaldehyde, is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its versatile reactivity, stemming from the presence of a pyridine (B92270) ring and an aldehyde functional group, makes it a valuable building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of nicotinaldehyde, detailed experimental protocols for its synthesis and purification, and an exploration of its role in biological pathways.

Physical Properties

Nicotinaldehyde is a colorless to light brown liquid under standard conditions.[1] The quantitative physical properties of nicotinaldehyde are summarized in Table 1 for easy reference and comparison.

Table 1: Physical Properties of Nicotinaldehyde

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NO | [2] |

| Molecular Weight | 107.11 g/mol | [2] |

| CAS Number | 500-22-1 | [2] |

| IUPAC Name | Pyridine-3-carbaldehyde | [2] |

| Appearance | Colorless to light brown liquid | [1] |

| Melting Point | 7-8 °C | [2][3] |

| Boiling Point | 95-97 °C at 15 mmHg | [2] |

| Density | 1.14 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.549 | [4] |

| Flash Point | 60 °C (140 °F) | [3] |

| Solubility | Miscible with water. Soluble in ethanol (B145695), acetone, and chloroform. Sparingly soluble in diethyl ether and petroleum ether. | [3] |

Chemical Properties and Reactivity

The chemical behavior of nicotinaldehyde is characterized by the interplay between the electron-withdrawing nature of the pyridine ring and the reactivity of the aldehyde group. This makes it a versatile reagent in organic synthesis.

Key Reactions:

-

Reactions with Amines: The aldehyde group readily reacts with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. These reactions are fundamental in the synthesis of various heterocyclic compounds.

-

Oxidation: Nicotinaldehyde can be oxidized to nicotinic acid. Controlling oxidation is crucial during synthesis and storage to prevent the formation of this impurity.[5]

-

Reduction: The aldehyde can be reduced to 3-pyridinemethanol. Over-reduction to the corresponding alcohol is a potential side reaction in some synthetic procedures.[5]

-

Suzuki Coupling: Nicotinaldehyde derivatives can participate in palladium-catalyzed Suzuki coupling reactions, allowing for the introduction of various aryl groups onto the pyridine ring. This is a powerful method for creating novel molecular scaffolds.[6]

Stability and Storage:

Nicotinaldehyde is sensitive to air and light and should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] Over time, it can oxidize to nicotinic acid, which may affect its purity and reactivity in subsequent reactions.

Spectroscopic Data

The structural features of nicotinaldehyde can be confirmed using various spectroscopic techniques. A summary of typical spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for Nicotinaldehyde

| Technique | Key Features | Reference(s) |

| ¹H NMR (in CDCl₃) | δ 10.15 (s, 1H, CHO), 9.11 (d, 1H), 8.87 (dd, 1H), 8.20 (dt, 1H), 7.53 (dd, 1H) | |

| ¹³C NMR | Expected signals for the aldehyde carbon (~193 ppm) and the pyridine ring carbons. | [7][8] |

| IR Spectroscopy | Characteristic C=O stretching vibration of the aldehyde group, typically around 1700 cm⁻¹. | [9][10] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 107, with characteristic fragmentation patterns. | [11] |

| UV-Vis Spectroscopy | Absorption maxima related to the π → π* and n → π* electronic transitions of the conjugated system. | [12] |

Experimental Protocols

Synthesis of Nicotinaldehyde from 3-Cyanopyridine (Hydrogenation)

This method provides a high-yield and selective route to nicotinaldehyde.[13][14]

Materials:

-

3-Cyanopyridine

-

Deionized Water

-

Acetic Acid

-

Moist Raney-Nickel (approx. 60% Ni content)

-

Hydrogen Gas

-

Nitrogen or Argon Gas

Procedure:

-

In a stirring autoclave, combine 124.8 g of 3-cyanopyridine, 277 g of water, and 72.2 g of acetic acid.[13]

-

Carefully add a slurry of 14.6 g of moist Raney-nickel in 50 g of water to the reaction mixture.[13]

-

Seal the autoclave and purge with nitrogen or argon gas.

-

Pressurize the autoclave with hydrogen gas to a constant pressure of 1 bar.[13]

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 3-6 hours.[5]

-

Monitor the reaction progress by monitoring hydrogen uptake.

-

Once the reaction is complete, vent the hydrogen gas and purge the autoclave with nitrogen or argon.

-

Filter the reaction mixture under an inert atmosphere to remove the Raney-nickel catalyst.

-

The resulting aqueous solution of nicotinaldehyde can be used directly for subsequent synthetic steps or subjected to further purification.[13]

Purification of Nicotinaldehyde by Fractional Distillation

For applications requiring high purity, nicotinaldehyde can be purified by fractional distillation under reduced pressure.[15]

Materials:

-

Crude Nicotinaldehyde

-

Potassium Carbonate (optional, for removing acidic impurities)

-

Ethanol (optional)

Procedure:

-

If acidic impurities such as nicotinic acid are present, stir the crude nicotinaldehyde with anhydrous potassium carbonate in ethanol for several hours.[15]

-

Filter the mixture to remove the potassium carbonate.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Distill the crude nicotinaldehyde under reduced pressure (e.g., 15 mmHg).

-

Collect the fraction boiling at 95–97 °C.[15]

Biological Activity and Signaling Pathways

Recent research has identified nicotinaldehyde as a novel precursor for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD), a critical coenzyme in cellular metabolism.[16][17]

NAD Biosynthesis Pathway

Nicotinaldehyde can be converted to nicotinic acid (NA), which then enters the Preiss-Handler pathway to generate NAD. This pathway is particularly relevant in the context of cancer therapy, as some anti-cancer agents work by inhibiting other NAD biosynthesis routes. The availability of nicotinaldehyde can therefore potentially counteract the efficacy of such drugs.[16]

Caption: NAD Biosynthesis from Nicotinaldehyde.

Experimental and Logical Workflows

General Experimental Workflow for Nicotinaldehyde Synthesis

The synthesis of nicotinaldehyde typically involves a multi-step process from a readily available starting material, followed by purification.

Caption: General Experimental Workflow for Nicotinaldehyde Synthesis.

Role of Nicotinaldehyde as a Chemical Intermediate

Nicotinaldehyde serves as a key building block in the synthesis of more complex molecules in various industries.

Caption: Nicotinaldehyde as a Versatile Chemical Intermediate.

Conclusion

Nicotinaldehyde is a compound of significant interest due to its versatile chemical properties and its role as a key intermediate in the synthesis of high-value products. A thorough understanding of its physical characteristics, reactivity, and handling requirements is essential for its effective utilization in research and development. The recent discovery of its involvement in NAD biosynthesis opens new avenues for investigation, particularly in the fields of cancer biology and metabolic research. This guide provides a solid foundation of technical information to support scientists and professionals working with this important molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. This compound | 500-22-1 [chemicalbook.com]

- 4. 3-ピリジンカルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]

- 14. EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility of 3-Pyridinecarboxaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Pyridinecarboxaldehyde (also known as 3-Picolinaldehyde or Nicotinaldehyde) in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, drug development, and various chemical reactions. This document presents available solubility data, details a standard experimental protocol for solubility determination, and provides visual representations of the experimental workflow and factors influencing solubility.

Core Concept: Solubility of this compound

This compound is a polar aromatic aldehyde containing a pyridine (B92270) ring. Its solubility in organic solvents is governed by the principle of "like dissolves like." The presence of the nitrogen atom in the pyridine ring and the carbonyl group in the aldehyde function allows for hydrogen bonding and dipole-dipole interactions with polar solvents. Conversely, the aromatic ring contributes to some nonpolar character, allowing for interactions with less polar solvents.

Quantitative Solubility Data

| Solvent Class | Solvent Name | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Protic Solvents | Water | H₂O | Miscible[1][2][3][4] | 20 | The high solubility is due to hydrogen bonding between water and the pyridine nitrogen and carbonyl oxygen. |

| 6.286e+004 mg/L[4] | 25 | ||||

| Methanol | CH₃OH | Slightly Soluble[5] | Not Specified | ||

| Ethanol | C₂H₅OH | Soluble | Not Specified | ||

| Aprotic Polar Solvents | Acetone | C₃H₆O | Soluble | Not Specified | |

| Chloroform | CHCl₃ | Sparingly Soluble[5] | Not Specified | ||

| Aprotic Nonpolar Solvents | Diethyl Ether | (C₂H₅)₂O | Sparingly Soluble | Not Specified | |

| Petroleum Ether | Mixture | Sparingly Soluble | Not Specified | A nonpolar solvent mixture. |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[6] This protocol outlines the general steps involved.

1. Materials and Equipment:

-

This compound (solid form, ensure purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial or flask containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector).

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

3. Data Analysis and Reporting:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Report the average solubility value along with the standard deviation.

-

Specify the temperature at which the solubility was determined.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

Key Factors Influencing Solubility

The solubility of a compound like this compound is influenced by several interconnected factors. The diagram below provides a logical relationship between these key factors.

Caption: A diagram illustrating the key factors that affect solubility.

References

- 1. lobachemie.com [lobachemie.com]

- 2. This compound (3pa) Online | this compound (3pa) Manufacturer and Suppliers [scimplify.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound | 500-22-1 [chemicalbook.com]

- 5. This compound CAS#: 500-22-1 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

Theoretical Exploration of 3-Pyridinecarboxaldehyde's Molecular Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of 3-Pyridinecarboxaldehyde (3-PCA), a versatile building block in organic synthesis and drug development.[1][2] The document summarizes key findings from theoretical and computational studies, presenting quantitative data, experimental methodologies, and a logical workflow for such research. 3-PCA's conformational landscape and electronic properties are crucial for understanding its reactivity and potential applications in pharmaceuticals and materials science.[1][3]

Core Molecular Structure and Conformational Analysis

This compound exists as two primary planar conformers: s-cis and s-trans.[1][2] These rotamers are distinguished by the orientation of the aldehyde group relative to the pyridine (B92270) ring. Theoretical calculations, predominantly employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental in elucidating the structural and energetic properties of these conformers.[3][4]

Computational studies have shown that the energy difference between the s-cis and s-trans conformers is small, indicating that both are likely present under experimental conditions.[1] High-resolution spectroscopic techniques have confirmed the existence of both conformers in the gas phase.[1][5]

Table 1: Optimized Geometrical Parameters for this compound (s-trans conformer)

| Parameter | B3LYP/cc-pVTZ (S0 State)[1] |

| Bond Lengths (Å) | |

| N1-C2 | 1.336 |

| C2-C3 | 1.397 |

| C3-C4 | 1.394 |

| C4-C5 | 1.394 |

| C5-C6 | 1.397 |

| C6-N1 | 1.336 |

| C3-C7 | 1.488 |

| C7-O8 | 1.214 |

| C7-H9 | 1.111 |

| **Bond Angles (°) ** | |

| C6-N1-C2 | 117.2 |

| N1-C2-C3 | 123.9 |

| C2-C3-C4 | 118.3 |

| C3-C4-C5 | 118.5 |

| C4-C5-C6 | 118.3 |

| C5-C6-N1 | 123.9 |

| C2-C3-C7 | 121.2 |

| C4-C3-C7 | 120.5 |

| O8-C7-C3 | 123.8 |

| O8-C7-H9 | 120.1 |

| C3-C7-H9 | 116.1 |

Note: Atom numbering corresponds to standard chemical diagrams.

Table 2: Calculated and Experimental Vibrational Frequencies for Key Modes (cm-1)

| Vibrational Mode | Assignment | DFT (B3LYP/6-31G*) Scaled[3] | Experimental (FT-IR/Raman)[3] |

| ν(C=O) | C=O stretching | 1735 | - |

| ν(C-H)aldehyde | Aldehyde C-H stretching | 2794 | - |

| ν(Py) | Pyridine ring stretching | 1584, 1564, 1461, 1419, 1379 | - |

| δ(C-H)in-plane | Pyridine C-H in-plane bending | 1262, 1185, 1104, 1026 | - |

| δ(C-H)out-of-plane | Pyridine C-H out-of-plane bending | 997, 967, 928, 814 | - |

| Ring Breathing | Ring breathing | 1000 | - |

Note: A scaling factor of 0.9613 was used for the DFT calculated wavenumbers.[3]

Electronic Properties and Reactivity

The electronic characteristics of this compound, such as its frontier molecular orbitals (HOMO and LUMO) and ionization energy, are critical for predicting its reactivity. Natural Bond Orbital (NBO) analysis has been employed to understand the electronic structure and the effects of the formyl substituent.[1] The adiabatic ionization energies for the s-cis and s-trans conformers have been experimentally determined to be 76123 ± 4 cm–1 and 76173 ± 4 cm–1, respectively.[1][5] Furthermore, the calculated first hyperpolarizability of this compound is 2.13 x 10-30 esu, suggesting its potential in non-linear optics.[3]

Experimental and Computational Protocols

A combination of experimental and theoretical methods is essential for a comprehensive understanding of this compound's molecular structure.

Experimental Methodologies

-

Sample Preparation: Commercially available this compound (typically ≥98% purity) is often used without further purification. For gas-phase studies, the sample is heated to generate sufficient vapor pressure for stable molecular beam generation.[1]

-

Spectroscopic Analysis:

-

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy: These techniques are used to obtain the vibrational spectra of the molecule in the solid, liquid, or solution phase. Spectra are typically recorded in the 4000–400 cm-1 range.

-

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the molecule, with spectra generally recorded in the 200–400 nm range.

-

High-Resolution IR-Resonant Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) Spectroscopy: This advanced technique is employed for gas-phase studies to distinguish between different conformers. It involves supersonic jet cooling to minimize thermal broadening, followed by conformer-specific IR excitation and high-resolution threshold photoionization.[1][5]

-

Computational Methodologies

-

Software: The Gaussian suite of programs is a commonly used software package for these quantum chemical calculations.[3]

-

Geometry Optimization: The molecular geometry is fully optimized to find the minimum energy structure. The Berny optimization algorithm using redundant internal coordinates is a frequently employed method.[3] The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true minimum on the potential energy surface.[3]

-

Level of Theory and Basis Set:

-

Density Functional Theory (DFT): The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.[3][4][6]

-

Hartree-Fock (HF) Method: This ab initio method is also utilized for structural and vibrational calculations.[3][4]

-

Basis Sets: The Pople-style basis sets, such as 6-31G* and 6-311++G(d,p), are commonly employed to describe the atomic orbitals.[3][4][6] The cc-pVTZ (correlation-consistent polarized valence triple-zeta) basis set is also used for higher accuracy calculations.[1]

-

-

Vibrational Frequency Calculations: Harmonic vibrational frequencies are calculated from the analytic second derivatives of the energy with respect to the nuclear coordinates.[3] The calculated frequencies are often scaled by empirical factors (e.g., 0.9613 for B3LYP and 0.8929 for HF) to better match experimental values, accounting for anharmonicity and other systematic errors.[3]

-

Further Analysis:

-

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the electronic structure, including charge distribution and orbital interactions.[1]

-

Time-Dependent DFT (TD-DFT): This method is used to calculate electronic excitation energies and oscillator strengths, which can be compared with experimental UV-Vis spectra.

-

Logical Workflow for Theoretical Studies

The following diagram illustrates a typical workflow for the theoretical investigation of a molecular structure like this compound.

This comprehensive approach, integrating both theoretical calculations and experimental validation, is crucial for accurately characterizing the molecular structure and properties of this compound and other molecules of interest in drug discovery and materials science.

References

- 1. Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]

- 4. Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Dawn of Pyridine Aldehydes: A Technical Chronicle of Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine (B92270) aldehydes, a class of aromatic heterocyclic compounds, represent a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. Their unique electronic properties and the reactivity of the aldehyde group, coupled with the influence of the nitrogen atom in the pyridine ring, have made them indispensable building blocks in modern organic chemistry. This in-depth technical guide explores the seminal discoveries, historical evolution of synthetic methodologies, and the burgeoning significance of 2-pyridinecarboxaldehyde (B72084) (picolinaldehyde), 3-pyridinecarboxaldehyde (nicotinaldehyde), and 4-pyridinecarboxaldehyde (B46228) (isonicotinaldehyde).

The Pioneering Era: Initial Syntheses and Characterization

The early 20th century marked the advent of pyridine aldehyde chemistry, with intrepid researchers employing innovative, albeit often low-yielding, methods to first isolate and characterize these valuable compounds.

The First Glimpses: Ozonolysis and Classical Reactions

One of the earliest documented preparations of a pyridine aldehyde dates back to the work of Harries and, shortly after, Lenart. They successfully synthesized a pyridine aldehyde through the ozonolysis of stilbazole and benzoylmetanicotine.[1] This oxidative cleavage of a carbon-carbon double bond, a common method at the time for structure elucidation, provided the first tangible access to this class of compounds.

Another early approach involved the condensation of the iodomethylate of α-picoline with p-nitrosodimethylaniline. The subsequent hydrolysis and decomposition of the resulting condensation product yielded the corresponding pyridine aldehyde.[1]

A significant milestone in the specific synthesis of the isomers was the work of several key chemists:

-

This compound (Nicotinaldehyde): In 1941, Pannizon reported the isolation of this compound from the benzenesulfonyl derivative of nicotinic acid hydrazide.[1]

-

4-Pyridinecarboxaldehyde (Isonicotinaldehyde): The 4-isomer was first described in 1945 by Wilbaut, who ingeniously employed the ozonolysis of 4-styrylpyridine (B85998) to obtain the desired aldehyde.[1]

These early methods, while groundbreaking, were often cumbersome and produced limited quantities of the desired products. The following sections delve into the specifics of these pioneering experimental protocols.

Early Synthetic Protocols

Ozonolysis of Stilbazole (Harries, 1915; Lenart, 1914)

This method would have likely involved dissolving stilbazole (a styrylpyridine) in an inert solvent, such as chloroform (B151607) or carbon tetrachloride, and bubbling ozone gas through the solution at a low temperature. The resulting ozonide would then be worked up, typically by reductive cleavage (e.g., with zinc dust and water), to yield the pyridine aldehyde and the corresponding benzaldehyde.

Condensation of α-Picoline Iodomethylate

This multi-step synthesis would have begun with the quaternization of α-picoline with methyl iodide to form the iodomethylate. This salt would then be reacted with p-nitrosodimethylaniline in the presence of a base. The resulting condensation product would then be subjected to hydrolysis, followed by a decomposition step to liberate the pyridine-2-carboxaldehyde.

Ozonolysis of 4-Styrylpyridine (Wilbaut, 1945)

Similar to the ozonolysis of stilbazole, this procedure would involve the reaction of 4-styrylpyridine with ozone in a suitable solvent at low temperature, followed by a reductive workup to yield 4-pyridinecarboxaldehyde.

The Evolution of Synthesis: Towards Industrial Viability

The initial, often arduous, laboratory syntheses paved the way for the development of more efficient and scalable methods, driven by the increasing demand for pyridine aldehydes as key industrial intermediates.

Oxidation of Methylpyridines

A significant advancement was the development of catalytic vapor-phase oxidation of methylpyridines (picolines). This process involves passing a mixture of the picoline and air over a heated catalyst bed.[2] Vanadium-molybdenum catalysts have proven to be particularly effective for this transformation. For instance, 4-pyridinecarboxaldehyde can be synthesized by passing a gaseous mixture of 4-picoline and air over a vanadium-molybdenum catalyst at elevated temperatures (e.g., 400°C).[2]

From Nitriles to Aldehydes

The catalytic hydrogenation of pyridine nitriles (cyanopyridines) emerged as another crucial route to pyridine aldehydes. This method offers a more controlled reduction compared to other reducing agents that might lead to the corresponding alcohol. The process typically involves the hydrogenation of the nitrile in an acidic medium in the presence of a palladium-on-carbon catalyst.[3]

The following diagram illustrates the general workflow for the synthesis of pyridine aldehydes from their corresponding nitriles.

Quantitative Data from Early and Modern Sources

Compiling precise quantitative data from the very first syntheses is challenging due to the reporting standards of the era. However, modern sources provide reliable physical properties for the three isomers.

| Property | 2-Pyridinecarboxaldehyde | This compound | 4-Pyridinecarboxaldehyde |

| Molecular Formula | C₆H₅NO | C₆H₅NO | C₆H₅NO |

| Molar Mass ( g/mol ) | 107.11 | 107.11 | 107.11 |

| Appearance | Colorless to yellow oil | Colorless to yellow liquid | Colorless to yellow liquid |

| Boiling Point (°C) | 181 | 198-200 | 198 |

| Melting Point (°C) | -21 | 8 | -4 to -2 |

| Density (g/mL at 20°C) | ~1.12 | ~1.14 | ~1.14 |

The Rise to Prominence: Applications in Drug Development and Agrochemicals

The true significance of pyridine aldehydes lies in their role as versatile synthons for a multitude of biologically active molecules.

A Cornerstone in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, and pyridine aldehydes provide a gateway to a vast chemical space.[4][5][6] Their ability to undergo a wide range of chemical transformations, including condensation, oxidation, reduction, and the formation of Schiff bases, makes them invaluable in the synthesis of complex drug molecules.

Pralidoxime: A Lifesaving Antidote

A paramount example of the medicinal importance of pyridine aldehydes is the synthesis of Pralidoxime (2-PAM), an essential antidote for organophosphate poisoning.[7][8] Developed in the 1950s, Pralidoxime is synthesized from 2-pyridinecarboxaldehyde and hydroxylamine.[8] The resulting oxime is then quaternized with methyl iodide. Pralidoxime functions by reactivating acetylcholinesterase, the enzyme inhibited by organophosphate nerve agents and pesticides.[7] The development of Pralidoxime represents a landmark achievement in medicinal chemistry and underscores the critical role of pyridine aldehydes in creating life-saving drugs.

The logical relationship in the synthesis of Pralidoxime from 2-pyridinecarboxaldehyde is depicted below.

Impact on the Agrochemical Industry

Pyridine-containing compounds have also made a significant impact on the agrochemical industry, and pyridine aldehydes serve as key intermediates in the synthesis of various herbicides, insecticides, and fungicides.[9][10] The pyridine ring can impart desirable properties to agrochemicals, such as improved efficacy, selectivity, and metabolic stability. The versatility of the aldehyde functional group allows for the introduction of diverse functionalities to create novel and effective crop protection agents.

Conclusion

The journey of pyridine aldehydes from their initial, challenging syntheses in the early 20th century to their current status as indispensable building blocks is a testament to the progress of organic chemistry. The pioneering work of chemists like Harries, Lenart, Pannizon, and Wilbaut laid the foundation for the development of these versatile molecules. Today, pyridine aldehydes are at the forefront of innovation in drug discovery and agrochemical research, enabling the creation of compounds that have a profound impact on human health and food security. The continued exploration of new synthetic routes and applications for these remarkable compounds promises to unlock further advancements in science and industry.

References

- 1. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]

- 2. 4-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) A Review on the Medicinal Importance of Pyridine Derivatives (2015) | Ataf Ali Altaf | 203 Citations [scispace.com]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pralidoxime - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for the handling of 3-Pyridinecarboxaldehyde (CAS No. 500-22-1), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and mitigating potential risks associated with the handling of this compound. This document summarizes key safety data, outlines detailed experimental protocols for toxicological assessment, and explores a plausible mechanism of toxicity.

Chemical and Physical Properties

This compound, also known as nicotinaldehyde, is a flammable liquid and vapor with a distinct, pungent odor.[1][2] It is essential to be aware of its physical characteristics to ensure proper handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NO | [2][3] |

| Molecular Weight | 107.11 g/mol | [3] |

| Appearance | Clear to light brown/yellow liquid | [1][4] |

| Boiling Point | 78 - 81 °C at 13 hPa | [3] |

| Melting Point | 8 °C | [4] |

| Flash Point | 35 °C (closed cup) | [3] |

| Density | 1.141 g/cm³ at 20 °C | [3] |

| Explosive Limits | LEL: 2 vol %, UEL: 10 vol % | [2] |

| Solubility | Soluble in water | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance presenting multiple risks.[2] Understanding these hazards is the first step toward safe handling.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement(s) |

| Flammable Liquids | Category 3 | Danger | H226: Flammable liquid and vapour.[2][3] |

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed.[2][3] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage.[2] |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation.[2][3] |

| Hazardous to the Aquatic Environment (Chronic) | Category 3 | - | H412: Harmful to aquatic life with long lasting effects.[2][3] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2]

-

Use non-sparking tools and take precautionary measures against static discharge.[2]

-

Ground and bond containers when transferring material.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapor or mist.[2]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.

-

The substance is air and light sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

-

Recommended storage temperature is between 2-8°C.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber), lab coat, and appropriate protective clothing. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |

First Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate personal protective equipment.

-

Contain the spill with an inert absorbent material (e.g., sand, earth).

-

Collect the absorbed material into a suitable container for disposal.

-

Do not let the product enter drains.

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[5] Hazardous decomposition products include carbon oxides and nitrogen oxides.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols for Toxicological Assessment

The following sections detail the methodologies for key toxicological assessments, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (LD50)

This protocol is based on the principles of the OECD Test Guideline 423 (Acute Toxic Class Method).[6][7]

Objective: To determine the acute oral toxicity of this compound.

Methodology:

-

Test Animals: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant.[7]

-

Housing and Feeding: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard laboratory diet and water ad libitum, except for a fasting period before administration.[6]

-

Dose Administration: The test substance is administered as a single dose by oral gavage. A starting dose of 2000 mg/kg body weight is typically used in a stepwise procedure.[7]

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[7] Observations are made frequently on the day of dosing and at least daily thereafter.

-

Data Collection: Body weights are recorded before administration and weekly thereafter. All clinical signs of toxicity, their onset, duration, and severity are recorded. A gross necropsy is performed on all animals at the end of the observation period.[7]

-

Endpoint: The LD50 is estimated based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion

This protocol is based on the principles of the OECD Test Guideline 404.[8][9]

Objective: To assess the potential of this compound to cause skin irritation or corrosion.

Methodology:

-

Test Animal: A single healthy young adult albino rabbit is typically used for the initial test.[9]

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A dose of 0.5 mL of the undiluted test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.[8]

-

Exposure Period: The exposure period is 4 hours.[9] After exposure, the residual test substance is removed.

-

Observation: The skin is examined for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal. Scoring of skin reactions is performed according to a standardized grading system (e.g., Draize scale). The observation period may extend up to 14 days to assess the reversibility of the effects.[8]

-

Endpoint: The substance is classified as an irritant based on the severity and persistence of the skin reactions.

Skin Sensitization - Local Lymph Node Assay (LLNA)

This protocol is based on the principles of the OECD Test Guideline 429.[10]

Objective: To determine the skin sensitization potential of this compound.

Methodology:

-

Test Animals: Female mice of a standard inbred strain (e.g., CBA/Ca or CBA/J) are used. A minimum of four animals are used per dose group.

-

Dose Groups: At least three concentrations of the test substance in a suitable vehicle, a vehicle control group, and a positive control group are used.

-

Application: On days 1, 2, and 3, 25 µL of the test substance, vehicle, or positive control is applied to the dorsal surface of each ear of the mice.[10]

-

Proliferation Measurement: On day 6, all mice are injected intravenously with 3H-methyl thymidine (B127349). Five hours later, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

Sample Processing: A single-cell suspension of lymph node cells is prepared for each mouse. The incorporation of 3H-methyl thymidine is measured by β-scintillation counting.

-

Endpoint: A Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a skin sensitizer (B1316253) if the SI is ≥ 3.

Acute Toxicity to Fish

This protocol is based on the principles of the OECD Test Guideline 203.

Objective: To determine the acute lethal toxicity of this compound to fish.

Methodology:

-

Test Species: A standard freshwater fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.

-

Test Conditions: The test is conducted under static or semi-static conditions for a duration of 96 hours. Water temperature, pH, and dissolved oxygen are monitored and maintained within specified limits.

-

Dose Levels: Fish are exposed to at least five concentrations of the test substance in a geometric series. A control group (water only) is also included. At least seven fish are used per concentration.

-

Observation: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50 (the concentration of the substance that is lethal to 50% of the test fish) at 96 hours is determined using appropriate statistical methods.

Potential Mechanism of Toxicity: Induction of Apoptosis

While direct studies on the signaling pathways affected by this compound are limited, research on structurally related pyridinecarboxaldehyde derivatives suggests a plausible mechanism of toxicity involves the induction of apoptosis, or programmed cell death. Aldehydes are known to be reactive molecules that can cause cellular stress. Specifically, a study on a 2-pyridinecarboxaldehyde (B72084) thiosemicarbazone conjugate demonstrated its ability to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This process involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, which are the executioners of apoptosis.

The diagram below illustrates the key steps in the intrinsic apoptosis pathway, a likely route through which this compound may exert its cytotoxic effects.

Caption: Plausible intrinsic apoptosis pathway induced by this compound.

Conclusion